heptyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a chemical compound with the molecular formula C22H22N2O6. It is known for its unique structure, which includes a heptyl chain attached to a benzoate group, and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety.
Preparation Methods
The synthesis of HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the reaction of heptyl alcohol with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Chemical Reactions Analysis
HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other similar compounds, such as:
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate: This compound has a methyl group instead of a heptyl group, leading to different physical and chemical properties.
Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate: Similar to the methyl derivative, but with an ethyl group, affecting its reactivity and applications.
Propyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate: The propyl group provides different solubility and stability characteristics compared to the heptyl derivative.
HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE stands out due to its longer heptyl chain, which can influence its interactions with biological targets and its solubility in various solvents.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
heptyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-8-15-27-22(26)16-11-13-17(14-12-16)23-20(24)18-9-6-7-10-19(18)21(23)25/h6-7,9-14H,2-5,8,15H2,1H3 |
InChI Key |
UCNHZIHRKRCIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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